molecular formula C32H18ClFO5 B5140856 5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B5140856
M. Wt: 536.9 g/mol
InChI Key: WGWHLCIEQCXDFM-UHFFFAOYSA-N
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Description

This compound is a dispiro architecture featuring indene and furan rings fused via spiro junctions. The molecule is substituted with 4-chlorophenyl and 4-fluorophenyl groups at the 5' and 3' positions, respectively, and contains four ketone groups (tetrone).

Properties

InChI

InChI=1S/C32H18ClFO5/c33-19-13-9-18(10-14-19)30-31(26(35)21-5-1-2-6-22(21)27(31)36)25(17-11-15-20(34)16-12-17)32(39-30)28(37)23-7-3-4-8-24(23)29(32)38/h1-16,25,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWHLCIEQCXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest analogs include dispiro-indene derivatives with aryl, nitro, or ester substituents. Key comparisons are summarized in Table 1.

Compound Name / ID Core Structure Substituents Functional Groups Reference
Target Compound Dispiro[indene-furan-indene] 5'-(4-ClPh), 3'-(4-FPh) Tetrone (4 ketones) -
8h () Bis-spiro[indene-cyclohexane] 2,4-Dichlorophenyl, nitro Nitro, tetrone
9b () Bis-spiro[indene-cyclohexane] 4-Nitrophenyl, ethyl ester Nitro, ester, tetrone
3ha () Dispiro[benzo[b]thiophene-pyrrolidine] 4-Chlorophenyl, difluoromethyl Trione, difluoromethyl
2c () Spirobiindane 6,6'-Dimethoxy Methoxy
4m () Spiro[indoline-chromene] 5'-Chloro, nitro Nitro, trione
  • Halogen Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance electron-withdrawing properties compared to non-halogenated analogs like 2c (methoxy-substituted spirobiindane) . This may increase thermal stability and influence π-π stacking in crystalline phases.
  • Tetrone vs. Nitro/Ester Groups : Compounds like 8h and 9b () replace ketones with nitro or ester groups, reducing hydrogen-bonding capacity but improving solubility in polar solvents .

Spectral and Physical Properties

  • NMR/IR : The target compound’s ¹H NMR would show deshielded aromatic protons due to electron-withdrawing halogens, similar to 8h (δ 7.5–8.1 ppm for dichlorophenyl) . The tetrone carbonyls are expected near 170–180 ppm in ¹³C NMR, akin to triones in 3ha (C=O at 172 ppm) .
  • HRMS : Molecular weight can be extrapolated to ~550–600 g/mol, comparable to 9b (614.18 g/mol) .

Functional Group Impact on Reactivity

  • Halogens: The 4-FPh group may enhance metabolic stability compared to non-fluorinated analogs like 2d () .
  • Tetrone vs.

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